2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
2-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2.ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9;/h2-3,8H,4-7H2,1H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEHLSOLQJINJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride typically involves the reaction of 2-fluoro-4-nitrobenzoic acid with 4-methylpiperazine under specific conditions. The reaction is carried out in a solvent such as methanol, with sodium hydroxide as a base, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the piperazine ring .
Scientific Research Applications
2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in halogen type (F, Cl) and substitution position, as well as the presence/absence of the hydrochloride moiety:
Key Observations:
- Halogen Effects: Fluorine’s electronegativity at the ortho position (2-Fluoro derivative) likely increases the benzoic acid’s acidity compared to the meta (3-Fluoro) or non-halogenated analogs. Chlorine at position 2 (2-Chloro analog) may improve lipophilicity but reduce metabolic stability .
Biological Activity
2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16ClFN2O2
- Molecular Weight : 274.72 g/mol
- CAS Number : 1314014-93-1
- Purity : Typically around 95% in commercial preparations.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate neurotransmitter systems and inhibit specific enzymes, which can lead to therapeutic effects in neurological and oncological contexts.
Antitumor Activity
Recent studies have indicated that this compound exhibits potent antitumor properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through various mechanisms:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of several kinases involved in cancer progression. For example, it demonstrated IC50 values in the low nanomolar range against specific tumor cell lines, indicating strong antitumor efficacy.
Anti-inflammatory Properties
In addition to its antitumor activity, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (nM) | Reference |
|---|---|---|---|
| Antitumor | HCT116 (colon cancer) | 20 | |
| Antitumor | KMS-12 BM (multiple myeloma) | 640 | |
| Anti-inflammatory | Cytokine production | Not specified |
Case Study: Antitumor Efficacy
In a recent in vivo study, the administration of this compound resulted in significant tumor growth inhibition in mouse models bearing HCT116 xenografts. The compound was well-tolerated at doses that effectively reduced tumor size without notable toxicity, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
